Methyl[4-(methylsulfanyl)butan-2-yl]amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-4-methylsulfanylbutan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NS/c1-6(7-2)4-5-8-3/h6-7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFRYENLDLWAFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for Methyl 4 Methylsulfanyl Butan 2 Yl Amine and Its Advanced Derivatives
Established Reaction Pathways for the Primary Amine Precursor
The synthesis of the key intermediate, 4-(methylsulfanyl)butan-2-amine (B3209484), can be achieved through several reliable methods, starting from the corresponding ketone, 4-(methylsulfanyl)butan-2-one. nih.govfishersci.ca The most prominent of these are reductive amination and adaptations of the Gabriel synthesis.
Reductive Amination Approaches for 4-(methylsulfanyl)butan-2-one
Reductive amination is a highly versatile and widely used method for forming amines from carbonyl compounds. nih.gov This process involves the reaction of the ketone, 4-(methylsulfanyl)butan-2-one, with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the desired primary amine, 4-(methylsulfanyl)butan-2-amine. sigmaaldrich.comorganic-chemistry.org
The reaction can be performed using various reducing agents and ammonia sources, each with specific advantages. Common conditions involve catalytic hydrogenation over catalysts like Raney nickel or palladium on carbon, or the use of hydride reducing agents. Among the hydrides, sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are particularly effective because they are mild enough not to reduce the initial ketone but are reactive enough to reduce the formed iminium ion.
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Ammonia Source | Solvent | Key Advantages |
|---|---|---|---|
| H₂/Raney Ni | NH₃ in Methanol | Methanol, Ethanol (B145695) | High efficiency, clean workup. |
| NaBH₃CN | NH₄OAc, NH₄Cl | Methanol | Mild conditions, tolerant of many functional groups. |
The general procedure involves dissolving 4-(methylsulfanyl)butan-2-one and a large excess of an ammonium (B1175870) salt (e.g., ammonium acetate) in a suitable solvent like methanol. The reducing agent is then added portion-wise at a controlled temperature to manage the reaction exotherm. The reaction's progress is monitored until the ketone is consumed, followed by an aqueous workup and purification to isolate the primary amine.
Gabriel Synthesis and Analogous Methods for Amine Formation
The Gabriel synthesis provides a classic and robust route to primary amines, effectively preventing the over-alkylation often seen in direct alkylation with ammonia. nrochemistry.comthermofisher.commasterorganicchemistry.com This multi-step process begins with the deprotonation of phthalimide (B116566) by a base, such as potassium hydroxide, to form potassium phthalimide. libretexts.org
For the synthesis of 4-(methylsulfanyl)butan-2-amine, a suitable precursor such as 4-chloro-2-(methylsulfanyl)butane or a similar alkyl halide would be required. The nucleophilic phthalimide anion displaces the halide in an SN2 reaction. The resulting N-alkylphthalimide is a stable intermediate that can be isolated and purified. masterorganicchemistry.comlibretexts.org
The final step is the liberation of the primary amine from the phthalimide group. This is most commonly achieved by hydrazinolysis, known as the Ing-Manske procedure. thermofisher.com Refluxing the N-alkylphthalimide with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol results in the formation of the desired primary amine and a stable phthalhydrazide (B32825) byproduct, which can be easily removed by filtration. nrochemistry.com
Key Steps in the Gabriel Synthesis:
Deprotonation: Phthalimide is treated with a base (e.g., KOH) to form the potassium phthalimide salt.
Alkylation: The phthalimide anion reacts with a primary or secondary alkyl halide (e.g., 4-halo-2-(methylsulfanyl)butane) via an SN2 reaction.
Cleavage: The N-alkylphthalimide is cleaved, typically using hydrazine (Ing-Manske procedure), to release the free primary amine. thermofisher.com
Alkylation Methodologies for N-Methyl Functionalization
Once the primary amine precursor, 4-(methylsulfanyl)butan-2-amine, is obtained, the next stage is the introduction of the methyl group onto the nitrogen atom to yield the target compound, Methyl[4-(methylsulfanyl)butan-2-yl]amine.
Direct Methylation of the Primary Amine
Direct methylation involves the reaction of 4-(methylsulfanyl)butan-2-amine with a methylating agent. Common reagents for this purpose include methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction.
A significant challenge in direct methylation is controlling the degree of alkylation. The product, a secondary amine, can be more nucleophilic than the starting primary amine, leading to a subsequent reaction to form a tertiary amine (N,N-dimethyl-[4-(methylsulfanyl)butan-2-yl]amine) and even a quaternary ammonium salt. To favor the formation of the secondary amine, reaction conditions can be optimized, for instance, by using a stoichiometric amount of the methylating agent and carefully controlling the reaction time and temperature.
Reductive Alkylation Strategies
Reductive alkylation, also known as reductive amination, is a highly effective and controllable method for N-methylation. sigmaaldrich.comhamptonresearch.com This method involves reacting the primary amine, 4-(methylsulfanyl)butan-2-amine, with formaldehyde (B43269) (or its trimer, paraformaldehyde). This reaction forms an intermediate iminium ion, which is then reduced in situ to the secondary amine.
This approach offers superior selectivity compared to direct alkylation, largely preventing over-methylation. A variety of reducing agents can be employed for this transformation.
Table 2: Common Conditions for Reductive N-Methylation
| Reagent System | Name of Reaction | Key Features |
|---|---|---|
| Formaldehyde / Formic Acid | Eschweiler-Clarke Reaction | Uses formic acid as both the reducing agent and an acid catalyst. The reaction is typically run neat or with minimal solvent at elevated temperatures. |
| Formaldehyde / NaBH₃CN | Borch Reduction | A mild and widely applicable method. Sodium cyanoborohydride is stable in protic solvents and selectively reduces the iminium ion in the presence of the aldehyde. cdnsciencepub.com |
The Eschweiler-Clarke reaction is a classic example where a mixture of formaldehyde and formic acid is used. Formaldehyde forms the iminium ion, and formic acid serves as the hydride donor for the reduction. The Borch reduction offers a milder alternative, suitable for more sensitive substrates. cdnsciencepub.com
Asymmetric Synthesis of Chiral this compound
The carbon atom attached to the nitrogen in this compound is a stereocenter, meaning the compound can exist as two enantiomers ((R) and (S)). Asymmetric synthesis aims to produce one of these enantiomers selectively, which is crucial in pharmaceutical applications where different enantiomers can have vastly different biological activities. yale.edu
A powerful strategy for the asymmetric synthesis of chiral amines involves the use of a chiral auxiliary, such as tert-butanesulfinamide (tBS), developed by Ellman. yale.edunih.govnih.gov This method allows for the highly diastereoselective synthesis of a chiral primary amine precursor, which can then be methylated.
The synthesis begins with the condensation of the ketone, 4-(methylsulfanyl)butan-2-one, with either (R)- or (S)-tert-butanesulfinamide. This reaction, typically catalyzed by an acid or a Lewis acid like Ti(OEt)₄, forms a chiral N-tert-butanesulfinyl imine.
The subsequent step is the diastereoselective reduction of the C=N bond of the sulfinylimine. The chiral sulfinyl group directs the hydride attack from the less sterically hindered face, leading to the formation of one diastereomer in high excess. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄) and L-Selectride.
Finally, the chiral auxiliary is removed under mild acidic conditions (e.g., HCl in methanol) to yield the enantiomerically enriched primary amine, (R)- or (S)-4-(methylsulfanyl)butan-2-amine. This chiral primary amine can then be selectively methylated using the reductive alkylation methods described previously to afford the final chiral product without racemization.
Table 3: List of Compounds
| Compound Name | IUPAC Name |
|---|---|
| This compound | N-Methyl-4-(methylthio)butan-2-amine |
| 4-(methylsulfanyl)butan-2-one | 4-(Methylthio)-2-butanone |
| 4-(methylsulfanyl)butan-2-amine | 4-(Methylthio)butan-2-amine |
| Phthalimide | Isoindole-1,3-dione |
| Hydrazine | Diazane |
| Methyl iodide | Iodomethane |
| Dimethyl sulfate | Dimethyl sulfate |
| Formaldehyde | Methanal |
| Formic Acid | Methanoic acid |
| Sodium cyanoborohydride | Sodium cyanidoboranuide |
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliary-mediated synthesis is a robust strategy to control the stereochemical outcome of a reaction. wikipedia.org This method involves temporarily incorporating a chiral molecule (the auxiliary) into the substrate to direct the stereoselective formation of a new chiral center. The auxiliary is subsequently removed, yielding the enantiomerically enriched target product. wikipedia.orgsci-hub.se
One of the most widely used auxiliaries for amine synthesis is tert-butanesulfinamide. yale.edu The synthesis begins with the condensation of the chiral tert-butanesulfinamide with a ketone, such as 4-(methylsulfanyl)butan-2-one, to form a sulfinylimine. The subsequent diastereoselective reduction of this imine, or the addition of an organometallic reagent (like a Grignard reagent for derivatives), is controlled by the bulky tert-butyl group of the auxiliary. wikipedia.org The stereoselectivity is often rationalized by a six-membered ring transition state where the reagent coordinates to both the nitrogen and oxygen atoms of the sulfinyl group, forcing the nucleophile to attack from the less sterically hindered face. wikipedia.org Finally, the auxiliary is cleaved under acidic conditions to afford the desired chiral amine with high enantiomeric excess. This method has been successfully applied on scales ranging from laboratory research to metric-ton industrial production. yale.edu
Another common class of auxiliaries includes those derived from (R)- or (S)-1-phenylethylamine. sci-hub.se An imine formed from this auxiliary can undergo diastereoselective additions, with the facial selectivity dictated by the phenyl group. The auxiliary is typically removed by hydrogenolysis. sci-hub.se
Table 1: Common Chiral Auxiliaries in Amine Synthesis
| Chiral Auxiliary | Method of Attachment | Key Stereocontrolling Feature | Removal Condition |
|---|---|---|---|
| tert-Butanesulfinamide | Condensation with ketone/aldehyde | Coordination to reagent, steric hindrance | Acidic hydrolysis |
| (R)- or (S)-1-Phenylethylamine | Condensation with ketone/aldehyde | Steric blocking by phenyl group | Hydrogenolysis |
| Oxazolidinones (Evans) | Acylation of the amine nitrogen | Steric hindrance from substituent | Hydrolysis or reduction |
Enantioselective Catalytic Hydroamination Routes
Enantioselective hydroamination, the direct addition of an N-H bond across a carbon-carbon double or triple bond, represents a highly atom-economical approach to synthesizing chiral amines. acs.org Recent advancements have focused on transition metal catalysis to achieve high selectivity and efficiency for hindered amines. acs.orgrsc.org
Copper-catalyzed hydroamination has emerged as a powerful tool. nih.gov Using a copper-hydride catalyst ligated with a chiral phosphine (B1218219) ligand, such as DTBM-SEGPHOS, allows for the highly enantioselective Markovnikov hydroamination of alkenes like styrenes. nih.gov An alternative "umpolung" strategy employs an electrophilic amine source (like an O-acylhydroxylamine) with a hydrosilane, which allows for mild reaction conditions compatible with a wide array of functional groups. nih.govnih.gov This method has proven effective for synthesizing β-chiral amines from 1,1-disubstituted alkenes with excellent yields and enantioselectivities. nih.gov
Nickel-based catalysts also offer a cost-effective and sustainable route. A system using a chiral bisoxazoline-bound nickel catalyst can achieve high regio- and enantioselectivity in the hydroamination of unactivated alkenes. organic-chemistry.org This approach often utilizes a directing group within the substrate to control the site of amine addition, enabling the synthesis of β- or γ-amino acid derivatives and diamines. organic-chemistry.org The mild conditions make this method suitable for the late-stage functionalization of complex molecules. organic-chemistry.org
Table 2: Comparison of Catalytic Hydroamination Methods
| Catalyst System | Alkene Substrate | Regioselectivity | Key Advantage |
|---|---|---|---|
| Copper(I) / Chiral Phosphine Ligand | Activated Alkenes (e.g., Styrenes) | Markovnikov | High enantioselectivity for α-chiral amines. nih.gov |
| Copper(I) / Hydrosilane / Electrophilic Amine | 1,1-Disubstituted Alkenes | Anti-Markovnikov | Broad functional group tolerance, mild conditions. nih.gov |
Enzymatic Resolution Techniques
Biocatalysis offers an environmentally benign alternative for producing enantiopure amines under mild reaction conditions. hovione.comresearchgate.net Enzymatic resolution separates enantiomers from a racemic mixture by selectively catalyzing a reaction for one enantiomer, leaving the other unreacted.
Kinetic resolution (KR) using enzymes like lipases is a common technique. For secondary amines, this often involves enantioselective N-acylation. For instance, Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, can selectively acylate one enantiomer of a racemic amine using an acyl donor like isopropenyl acetate. acs.orgmdpi.com This process yields a mixture of the acylated amine and the unreacted amine enantiomer, which can then be separated. The maximum theoretical yield for the desired enantiomer in a classic KR is 50%. rsc.org
To overcome the 50% yield limitation, dynamic kinetic resolution (DKR) is employed. DKR combines the enzymatic resolution step with an in-situ racemization of the slower-reacting enantiomer. researchgate.net This is often achieved by coupling the enzyme with a metal catalyst. For example, a lipase can be paired with a copper-based photocatalyst or an iridium-based catalyst, which continuously racemizes the unreacted amine, allowing the enzyme to theoretically convert the entire racemic starting material into a single enantiomer of the acylated product. acs.orgresearchgate.net Transaminases are another class of enzymes used for the asymmetric synthesis of chiral amines from prochiral ketones, achieving high enantiomeric excess. hovione.comnih.gov
Table 3: Enzymatic Strategies for Chiral Amine Synthesis
| Technique | Enzyme Class | Principle | Max. Theoretical Yield |
|---|---|---|---|
| Kinetic Resolution (KR) | Lipases, Proteases | Enantioselective acylation of a racemic amine. mdpi.com | 50% |
| Dynamic Kinetic Resolution (DKR) | Lipase + Metal Catalyst | Enantioselective acylation combined with in-situ racemization of the substrate. acs.org | 100% |
Atom-Economical and Sustainable Synthetic Protocols
Green chemistry principles are increasingly guiding the development of new synthetic routes for amines, emphasizing atom economy, reduced waste, and the use of renewable resources. rsc.org
Reductive amination of carbonyl compounds is a cornerstone of amine synthesis, and modern iterations focus on sustainability. jocpr.com This can involve using molecular hydrogen as the reducing agent with heterogeneous catalysts, which can be easily recovered and reused. researchgate.netrsc.org An even more atom-economical approach is the "hydrogen borrowing" or "hydrogen autotransfer" concept. organic-chemistry.orgacs.org In this process, an alcohol is catalytically dehydrogenated in-situ to an aldehyde or ketone, which then reacts with an amine to form an imine. The catalyst then uses the hydrogen captured in the first step to reduce the imine to the final amine product. The only byproduct of this process is water, making it highly efficient. acs.org
Improving the atom economy of classical methods like the Gabriel synthesis is also a key goal. Innovations include developing recoverable reagents, such as specially designed anhydrides, that can be recycled in the process, minimizing the generation of stoichiometric waste. rsc.org The direct catalytic amination of alcohols with ammonia is another highly desirable, atom-economical transformation that is being actively researched. researchgate.net
Optimization of Reaction Conditions for Yield and Purity
Transitioning a synthetic route from the laboratory to an industrial scale requires meticulous optimization of reaction conditions to maximize yield, purity, and cost-effectiveness while ensuring safety and scalability. longdom.org
Key variables that are typically optimized include temperature, pressure, reaction time, and the concentration of reactants. acs.org For catalytic reactions, the choice of catalyst and ligand, catalyst loading, and the catalyst-to-substrate ratio are critical. The solvent choice is also crucial, as it affects solubility, reaction rates, and the ease of product purification; greener solvents are increasingly preferred. rsc.org
For instance, in a reductive amination process, parameters such as hydrogen pressure, temperature, and reaction time would be systematically varied to find the optimal balance between reaction rate and selectivity. numberanalytics.com Higher temperatures might increase the reaction rate but could also lead to the formation of impurities or catalyst degradation. acs.org Statistical methods like Design of Experiments (DoE) are often employed in industrial settings to efficiently explore the complex interplay between multiple variables and identify the most robust operating conditions. acs.org The goal is to develop a process that consistently delivers the product with high yield and purity, minimizing the need for extensive downstream purification, which is often costly and generates waste. longdom.org
Chemical Reactivity and Mechanistic Pathways of Methyl 4 Methylsulfanyl Butan 2 Yl Amine Transformations
Oxidative Transformations of the Methylsulfanyl Group
The sulfur atom in the methylsulfanyl group of Methyl[4-(methylsulfanyl)butan-2-yl]amine is susceptible to oxidation, allowing for the stepwise formation of sulfoxide (B87167) and sulfone derivatives. This reactivity is a cornerstone of organosulfur chemistry, enabling the modulation of the compound's electronic and physical properties. masterorganicchemistry.comlibretexts.orglibretexts.org The oxidation state of the sulfur atom can be precisely controlled by selecting appropriate oxidizing agents and reaction conditions. acs.orgbohrium.com
Formation of Sulfoxide Derivatives
The selective oxidation of the thioether functionality to a sulfoxide represents the first stage of oxidation. This transformation can be achieved using a variety of mild oxidizing agents that are capable of transferring a single oxygen atom to the sulfur center. masterorganicchemistry.comrsc.org The resulting sulfoxide introduces a chiral center at the sulfur atom, along with increased polarity and hydrophilicity.
Commonly employed reagents for this conversion include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comresearchgate.net The reaction conditions are typically managed to prevent overoxidation to the corresponding sulfone. researchgate.net
Table 1: Reagents for Sulfoxide Formation from Thioethers
| Reagent | Typical Conditions | Selectivity |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Catalytic amounts of acid or metal catalysts (e.g., TS-1); controlled temperature. researchgate.net | Good to excellent; periodic addition of H₂O₂ can improve selectivity. researchgate.net |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Stoichiometric amounts at low temperatures (e.g., 0 °C to room temp.) in solvents like CH₂Cl₂. | High selectivity for sulfoxide when used in equimolar amounts. |
| Sodium periodate (B1199274) (NaIO₄) | Aqueous or alcoholic solutions at room temperature. | Generally provides clean conversion to sulfoxides. |
| Selectfluor | Eco-friendly H₂O as the oxygen source at ambient temperature. organic-chemistry.org | High yields and fast reaction times. organic-chemistry.org |
Synthesis of Sulfone Analogues
Further oxidation of the intermediate sulfoxide, or the direct, more forceful oxidation of the parent thioether, yields the corresponding sulfone. masterorganicchemistry.comorganic-chemistry.org In the sulfone, the sulfur atom is bonded to two oxygen atoms, significantly increasing the polarity and electron-withdrawing nature of the functional group. acs.orgbohrium.com This transformation requires stronger oxidizing agents or more forcing reaction conditions compared to sulfoxide synthesis.
Reagents such as excess hydrogen peroxide, potassium permanganate (B83412) (KMnO₄), or an excess of m-CPBA are effective for synthesizing sulfones from thioethers. organic-chemistry.orgresearchgate.net The choice of reagent can be tailored based on the presence of other functional groups within the molecule. organic-chemistry.org
Table 2: Reagents for Sulfone Formation from Thioethers
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Excess H₂O₂ ( >2.5 equivalents), often with a catalyst like niobium carbide. organic-chemistry.org | A green and effective method for direct conversion to sulfones. organic-chemistry.org |
| meta-Chloroperoxybenzoic acid (m-CPBA) | >2 equivalents of m-CPBA in a suitable solvent (e.g., CH₂Cl₂). organic-chemistry.orgresearchgate.net | A reliable method for achieving complete oxidation to the sulfone. researchgate.net |
| Potassium permanganate (KMnO₄) | Basic or neutral aqueous solutions. | A strong, non-selective oxidant; care must be taken with sensitive substrates. |
| Urea-Hydrogen Peroxide / Phthalic Anhydride | Metal-free conditions in ethyl acetate. organic-chemistry.org | Environmentally benign method that proceeds without observation of the sulfoxide intermediate. organic-chemistry.org |
Mechanistic Insights into Sulfur Oxidation Processes
The oxidation of thioethers like this compound is generally understood to proceed via the nucleophilic attack of the electron-rich sulfur atom on the electrophilic oxygen of the oxidizing agent. For instance, in reactions with peroxyacids, the sulfur atom attacks the terminal oxygen of the peroxy group, leading to the formation of the sulfoxide and the corresponding carboxylic acid.
In free-radical-induced oxidations, such as those involving hydroxyl radicals (•OH), the mechanism can be more complex. acs.orgacs.org Studies on aliphatic thioethers suggest that the reaction may involve the formation of a transient three-electron-bonded radical cation intermediate, [>S∴S<]⁺. acs.org This intermediate can then react further, often involving molecular oxygen, to yield the final sulfoxide product. acs.org The specific pathway is dependent on factors such as the nature of the oxidant, solvent, pH, and the concentration of the thioether. acs.org
Reactions of the Amine Moiety
The secondary amine group in this compound is a key site of reactivity, functioning as a potent nucleophile due to the lone pair of electrons on the nitrogen atom. byjus.comncert.nic.in This allows it to participate in a variety of classic amine reactions, including acylation to form amides and condensation with carbonyl compounds to produce enamines. byjus.comlumenlearning.com
Acylation Reactions and Amide Formation
Secondary amines readily undergo acylation when treated with acylating agents such as acid chlorides or acid anhydrides in a nucleophilic acyl substitution reaction. byjus.comncert.nic.in This reaction converts the secondary amine of this compound into a more complex N-substituted amide. lumenlearning.comorgoreview.com Tertiary amines cannot undergo this reaction due to the absence of a hydrogen atom on the nitrogen. lumenlearning.comorgoreview.com
The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acylating agent. orgoreview.com This forms a tetrahedral intermediate which then collapses, expelling the leaving group (e.g., chloride) to yield the stable amide product. orgoreview.com These reactions are typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534) (Et₃N), to neutralize the acidic byproduct (e.g., HCl) and drive the equilibrium towards the product side. byjus.comncert.nic.infishersci.co.uk
Table 3: Common Acylation Reactions for Secondary Amines
| Acylating Agent | Typical Conditions | Product |
|---|---|---|
| Acyl Chlorides (R-COCl) | Aprotic solvent (e.g., DCM, THF) with a base (e.g., pyridine, Et₃N) at room temperature. fishersci.co.ukcommonorganicchemistry.com | N-substituted amide |
| Acid Anhydrides ((R-CO)₂O) | Similar conditions to acyl chlorides, often without heat. lumenlearning.com | N-substituted amide |
| Esters (R-COOR') | Requires a catalyst and often heat; less reactive than acid chlorides or anhydrides. byjus.com | N-substituted amide |
| Carboxylic Acids (R-COOH) | Requires a coupling agent (e.g., DCC, EDC) to activate the acid. libretexts.orgacs.org | N-substituted amide |
Schiff Base Formation and Related Condensations
While primary amines react with aldehydes and ketones to form imines, commonly known as Schiff bases, secondary amines undergo a related but distinct transformation. pressbooks.pubbyjus.com The reaction of a secondary amine, such as this compound, with an aldehyde or ketone yields an enamine. lumenlearning.commasterorganicchemistry.comchemistrysteps.comucalgary.ca Enamines are characterized by an amino group attached to a carbon-carbon double bond. pressbooks.pubchemistrysteps.com
This condensation reaction is typically catalyzed by acid and is reversible, often requiring the removal of water to drive the reaction to completion. masterorganicchemistry.comlibretexts.orglibretexts.org The pH must be carefully controlled, as a pH that is too low will protonate the amine, rendering it non-nucleophilic, while a pH that is too high will not sufficiently activate the carbonyl group. pressbooks.publibretexts.org
The mechanism begins with the nucleophilic attack of the secondary amine on the carbonyl carbon, followed by proton transfers to form a carbinolamine intermediate. ucalgary.calibretexts.org This intermediate is then protonated at the oxygen, turning the hydroxyl group into a good leaving group (water). ucalgary.ca Unlike in imine formation where a proton is removed from the nitrogen, the carbinolamine derived from a secondary amine lacks an N-H bond. ucalgary.ca Instead, a proton is removed from an adjacent carbon (the α-carbon), leading to the formation of the C=C double bond of the enamine and the elimination of water. masterorganicchemistry.comucalgary.ca
Nucleophilic Reactivity of the Amine Nitrogen
The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. Its reactivity is influenced by several factors, including steric hindrance and the electronic effects of the alkyl substituents.
As a secondary amine, its nucleophilicity is generally greater than that of primary amines due to the electron-donating nature of the two attached alkyl groups (a methyl group and the 4-(methylsulfanyl)butan-2-yl group). However, the steric bulk of these groups can modulate this reactivity. masterorganicchemistry.com The amine is expected to readily participate in reactions with a variety of electrophiles.
Expected Nucleophilic Reactions of the Amine Nitrogen:
| Reaction Type | Electrophile Example | Expected Product | General Mechanistic Pathway |
| Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine | SN2 |
| Acylation | Acetyl Chloride (CH₃COCl) | Amide | Nucleophilic Acyl Substitution |
| Michael Addition | Methyl Acrylate | β-Amino Ester | Conjugate Addition |
| Reductive Amination | Acetone (in the presence of a reducing agent) | Tertiary Amine | Formation of an iminium ion followed by reduction |
This table presents expected reactions based on the general reactivity of secondary amines.
The rate and efficiency of these reactions are anticipated to be dependent on the reaction conditions, such as the solvent, temperature, and the nature of the electrophile. For instance, highly reactive electrophiles will react readily, while less reactive ones may require catalysts or more forcing conditions. The presence of the thioether group is not expected to significantly hinder the nucleophilicity of the amine, as it is located two carbons away, minimizing inductive effects.
Reactions Involving the Butane (B89635) Backbone
The butane backbone of this compound provides a scaffold for the functional groups and can itself be a site of reactivity, particularly through functionalization or elimination reactions.
Selective functionalization of the butane backbone in the presence of the reactive amine and thioether groups presents a synthetic challenge. Protecting the amine group, for example, by converting it to an amide or a carbamate, would likely be a prerequisite for many transformations targeting the carbon skeleton.
Once the amine is protected, various C-H activation or functionalization strategies could be envisioned, although these are often challenging to achieve with high selectivity on a simple alkyl chain. The presence of the sulfur atom might direct some reactions to adjacent positions.
Elimination reactions involving the butane backbone of this compound are not expected to be a primary reaction pathway under standard conditions. However, if a suitable leaving group were introduced onto the backbone, elimination could be induced. For example, if the amine were to be quaternized with an alkyl halide and then treated with a strong base (Hofmann elimination), a complex mixture of elimination and substitution products could be expected. The regioselectivity of such an elimination would depend on the steric environment around the different protons on the butane chain.
Transition Metal-Catalyzed Transformations
Transition metal catalysis offers a powerful toolkit for the selective functionalization of molecules like this compound. mdpi.comnih.gov Both the nitrogen and sulfur atoms can act as ligands for transition metals, potentially directing or participating in catalytic cycles.
Potential Transition Metal-Catalyzed Reactions:
| Reaction Type | Metal Catalyst (Example) | Reactant (Example) | Potential Product Feature |
| C-N Cross-Coupling | Palladium, Copper | Aryl Halide | N-Arylated Amine |
| C-S Cross-Coupling | Palladium, Nickel | Aryl Halide | Aryl Thioether |
| C-H Amination | Rhodium, Iridium | - | Intramolecular cyclization to form a heterocycle |
This table illustrates potential transformations based on known transition metal-catalyzed reactions for amines and sulfides.
For instance, palladium-catalyzed Buchwald-Hartwig amination could be employed to form a new carbon-nitrogen bond, coupling the amine with an aryl halide. Similarly, the thioether moiety could potentially undergo C-S cross-coupling reactions. The presence of two potential coordinating sites (N and S) could lead to challenges in selectivity, or it could be exploited for the design of specific catalytic transformations.
Computational Probing of Reaction Mechanisms and Transition States
Due to the limited experimental data on the specific reactivity of this compound, computational chemistry would be a valuable tool for predicting its behavior and understanding the mechanisms of its transformations. researchgate.net
Density Functional Theory (DFT) and ab initio methods could be used to:
Model Reaction Pathways: By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction pathways can be identified. researchgate.net
Analyze Transition State Structures: The geometry of transition states provides insight into the key bond-forming and bond-breaking events, helping to explain the stereoselectivity and regioselectivity of a reaction.
Predict Reactivity: Computational models can be used to estimate properties like nucleophilicity and basicity, and to predict how the molecule will interact with different reagents.
For example, a computational study could compare the activation energies for the N-alkylation versus S-alkylation of the molecule to predict the kinetic product. Similarly, the transition states for various transition metal-catalyzed reactions could be modeled to understand the factors that control the selectivity of these transformations.
Computational and Theoretical Investigations of Methyl 4 Methylsulfanyl Butan 2 Yl Amine
Quantum Chemical Characterization of Electronic Structure
A quantum chemical characterization would provide insight into the molecule's electronic properties, reactivity, and stability. This is typically achieved through methods like DFT.
Density Functional Theory (DFT) Studies of Ground State Properties
DFT studies would calculate properties such as optimized molecular geometry, total energy, dipole moment, and atomic charges. This information is foundational for understanding the molecule's behavior at the quantum level. Without experimental or computational data, these properties remain undetermined.
Frontier Molecular Orbital (FMO) Analysis of Reactivity
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would help predict the molecule's reactivity. The energy gap between HOMO and LUMO is a key indicator of chemical stability. The specific energies and localizations of these orbitals for Methyl[4-(methylsulfanyl)butan-2-yl]amine have not been reported.
Molecular Electrostatic Potential (MEP) Mapping
An MEP map would visualize the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting non-covalent interactions and sites of chemical reaction, but no such map has been generated for this compound.
Conformational Analysis and Stereoisomer Energetics
This section would explore the three-dimensional arrangements of the molecule and the relative energies of its different spatial isomers.
Exploration of Conformational Landscape
A conformational analysis would identify the various stable conformers (rotational isomers) of this compound and the energy barriers between them. This is essential for understanding its flexibility and the shapes it is most likely to adopt.
Relative Stabilities of Enantiomers and Diastereomers
This compound is a chiral molecule. A computational study would determine the relative energies and stabilities of its different stereoisomers (enantiomers and diastereomers). This information is critical in stereoselective synthesis and pharmacology, but it has not been calculated for this specific compound.
Molecular Dynamics Simulations to Elucidate Solution-Phase Behavior
In a typical MD simulation of this compound, the molecule would be placed in a simulation box filled with a chosen solvent, such as water or a non-polar solvent, and the system's trajectory would be calculated by integrating Newton's laws of motion for all atoms. This allows for the observation of various dynamic events, including:
Conformational Dynamics: The butane (B89635) backbone of this compound is flexible, allowing for rotation around its carbon-carbon single bonds. MD simulations can reveal the preferred conformations of the molecule in solution and the timescales of transitions between different conformational states. Studies on other flexible molecules, such as cyclic thioethers, have demonstrated that intramolecular conformational changes are a key aspect of their molecular dynamics. mdpi.com
Solvent Interactions: The amine and thioether groups of the molecule will interact with solvent molecules. The secondary amine group can act as both a hydrogen bond donor and acceptor, leading to specific interactions with protic solvents like water. The sulfur atom of the thioether group, with its lone pairs of electrons, can also participate in non-covalent interactions. MD simulations can quantify the extent and lifetime of these interactions, providing a detailed picture of the solvation shell around the molecule.
Transport Properties: By analyzing the trajectory of the molecule over time, properties such as the diffusion coefficient can be calculated. This provides information on how the molecule moves through the solvent, which is a fundamental aspect of its behavior in solution.
A hypothetical data table summarizing the kind of information that could be obtained from an MD simulation of this compound in water is presented below.
| Property | Predicted Value/Observation |
| Dominant Conformation | The molecule is expected to adopt a folded conformation in aqueous solution to minimize the exposure of hydrophobic alkyl parts to water, with the polar amine and thioether groups interacting with the solvent. |
| Hydrogen Bonding | The secondary amine group is predicted to form, on average, 1-2 hydrogen bonds with surrounding water molecules. |
| Radial Distribution Function g(r) for N-H...O(water) | A sharp peak is expected at approximately 1.8-2.0 Å, indicating a high probability of finding a water molecule's oxygen atom at this distance from the amine hydrogen. |
| Diffusion Coefficient | The diffusion coefficient in water at standard conditions is anticipated to be in the range of 1-5 x 10⁻⁶ cm²/s, typical for a small organic molecule. |
Prediction of Spectroscopic Signatures (e.g., NMR chemical shifts, IR vibrational modes)
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. researchgate.netmdpi.comnih.gov These predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's electronic structure.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to show characteristic vibrational modes for its functional groups.
N-H Vibrations: As a secondary amine, a single, relatively weak N-H stretching vibration is expected in the range of 3300-3500 cm⁻¹. orgchemboulder.comopenstax.org An N-H bending vibration may be observed around 1500-1600 cm⁻¹, although this can sometimes be weak for secondary amines. orgchemboulder.com A broader N-H wagging band is also possible in the 665-910 cm⁻¹ region. orgchemboulder.com
C-H Vibrations: Stretching vibrations for the methyl and methylene (B1212753) groups are expected in the 2800-3000 cm⁻¹ region. mdpi.com
C-N and C-S Vibrations: The C-N stretching vibration for an aliphatic amine typically appears in the 1020-1250 cm⁻¹ range. orgchemboulder.com The C-S stretching vibration is generally weak and falls in the 600-800 cm⁻¹ region.
Below is a table of predicted key IR vibrational modes for this compound based on typical frequency ranges for its functional groups.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| N-H Stretch | 3300 - 3350 | Weak to Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |
| N-H Bend | ~1550 - 1650 (often weak) | Weak |
| C-N Stretch | 1020 - 1250 | Medium to Weak |
| C-S Stretch | 600 - 800 | Weak |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The ¹H and ¹³C NMR chemical shifts of this compound can also be predicted using computational methods.
¹H NMR:
The N-H proton signal is often broad and can appear over a wide range, typically between 0.5 and 5.0 ppm, and its exact position is sensitive to solvent and concentration. openstax.orglibretexts.org
Protons on the carbon adjacent to the nitrogen (the CH and N-CH₃ groups) will be deshielded and are expected to resonate at a higher chemical shift (downfield) compared to simple alkanes, likely in the 2.2-3.0 ppm range. openstax.orglibretexts.org
The S-CH₃ protons would likely appear as a singlet around 2.0-2.5 ppm.
The other CH and CH₂ protons in the butane chain would resonate at lower chemical shifts, typical for alkyl protons.
¹³C NMR:
The carbons directly bonded to the nitrogen atom will be deshielded and are expected to have chemical shifts in the range of 30-60 ppm.
The carbon of the S-CH₃ group is expected to appear around 15-25 ppm.
The other carbons in the butane chain will have chemical shifts in the typical aliphatic region.
A table of predicted NMR chemical shifts is provided below.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-H | 0.5 - 5.0 (broad) | - |
| CH(NH) | 2.5 - 3.0 | 50 - 60 |
| N-CH₃ | 2.2 - 2.6 | 30 - 40 |
| CH₂ (adjacent to CH(NH)) | 1.3 - 1.7 | 35 - 45 |
| CH₂ (adjacent to S) | 2.4 - 2.8 | 30 - 40 |
| S-CH₃ | 2.0 - 2.5 | 15 - 25 |
| CH₃ (on butane chain) | 1.0 - 1.3 | 15 - 25 |
Theoretical Basis for Structure-Reactivity Relationships
The structure of this compound dictates its chemical reactivity. Computational chemistry provides a theoretical framework for understanding these structure-reactivity relationships.
Electron Distribution and Reactivity: The nitrogen and sulfur atoms are the most electronegative atoms in the molecule, leading to a non-uniform distribution of electron density. The lone pairs of electrons on the nitrogen and sulfur atoms make them nucleophilic and basic centers. Computational methods like DFT can be used to calculate the molecular electrostatic potential (MEP), which visually represents the electron-rich and electron-poor regions of the molecule. The nitrogen atom is expected to be the most basic and nucleophilic site.
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. For this compound, the HOMO is likely to be localized on the nitrogen and/or sulfur atoms, indicating that these are the sites most susceptible to electrophilic attack. The LUMO, on the other hand, would indicate the regions of the molecule that are most likely to accept electrons, for instance, in a reaction with a nucleophile. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability.
Steric Effects: The alkyl groups surrounding the nitrogen atom will influence its reactivity due to steric hindrance. While the methyl group on the nitrogen is relatively small, the sec-butyl group is bulkier. Computational models can quantify this steric hindrance and predict how it might affect the accessibility of the nitrogen's lone pair to reacting species.
The following table outlines the key structural features of this compound and their predicted influence on its reactivity.
| Structural Feature | Predicted Influence on Reactivity |
| Secondary Amine Group | The lone pair on the nitrogen atom makes it a primary site for protonation (basicity) and reactions with electrophiles (nucleophilicity). The presence of an N-H bond allows for reactions such as acylation and alkylation. |
| Thioether Group | The lone pairs on the sulfur atom provide a secondary, weaker nucleophilic and basic site. The sulfur can be oxidized to a sulfoxide (B87167) or sulfone. |
| Flexible Alkyl Chain | The conformational flexibility can influence the accessibility of the reactive centers. Certain conformations may be more reactive than others due to reduced steric hindrance or more favorable orbital alignment. |
| Chiral Center | The carbon atom bonded to the amine group is a chiral center, meaning the molecule can exist as enantiomers. This can be significant in stereoselective reactions, particularly in biological or catalytic systems. |
In Vitro Biological Interactions and Mechanistic Insights of Methyl 4 Methylsulfanyl Butan 2 Yl Amine and Its Analogues
Evaluation of Interactions with Enzyme Systems in Vitro (relevant to molecular targets)
Organosulfur compounds are known to interact with various enzyme systems, primarily through their sulfur-containing functional groups. The proposed mechanism often involves the formation of disulfide bonds with free sulfhydryl (-SH) groups present in the cysteine residues of enzymes, leading to their inhibition. frontiersin.org For instance, allicin (B1665233), a prominent organosulfur compound from garlic, has been shown to inhibit sulfhydryl enzymes. researchgate.net This interaction can disrupt critical metabolic pathways. It is plausible that Methyl[4-(methylsulfanyl)butan-2-yl]amine could exhibit similar inhibitory activity against enzymes rich in cysteine residues.
Several enzymes have been identified as targets for organosulfur compounds. These include acetyl-CoA synthetase and 3-hydroxy-3-methylglutaryl (HMG)-CoA reductase, which are crucial in cholesterol biosynthesis. nih.gov The inhibition of such enzymes by sulfur-containing molecules highlights a potential area of investigation for this compound.
Modulation of Receptor Binding and Cellular Pathways in Vitro
The bioactivities of organosulfur compounds extend to the modulation of cellular pathways. For example, some organosulfur compounds can inhibit the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a protein complex that controls transcription of DNA, cytokine production, and cell survival. nih.gov The platelet GPIIb–IIIa receptor, which is rich in sulfhydryl groups, is another target. Its binding of fibrinogen can be inhibited by organosulfur compounds like ajoene (B124975), demonstrating a direct impact on receptor function. nih.gov While direct evidence for this compound is not available, its structural similarity to other bioactive sulfur compounds suggests it could potentially modulate similar cellular pathways and receptor binding activities.
Assessment of In Vitro Antimicrobial Activities (e.g., against bacterial and fungal strains)
Many sulfur-containing compounds derived from natural sources, as well as synthetic ones, exhibit broad-spectrum antimicrobial properties. nih.gov Analogues such as allicin and ajoene have demonstrated efficacy against a wide range of Gram-positive and Gram-negative bacteria, and fungi. frontiersin.orgbohrium.com For example, ajoene has been shown to inhibit the growth of bacteria like Bacillus cereus and Staphylococcus aureus at low concentrations, and also demonstrates antifungal activity against yeasts like Saccharomyces cerevisiae. bohrium.com
The antimicrobial effectiveness of organosulfur compounds often increases with the number of sulfur atoms in the molecule. frontiersin.org Novel synthetic compounds, such as 1-methyl-3-sulfonylthio-4-aminoquinolinium chlorides, have also shown significant growth-inhibitory activity, particularly against Gram-positive bacteria. nih.gov Given these precedents, this compound is a candidate for antimicrobial screening.
Table 1: In Vitro Antimicrobial Activity of Selected Organosulfur Compounds
| Compound/Extract | Target Microorganism | Activity/Concentration | Source |
|---|---|---|---|
| Ajoene | Bacillus cereus | MIC: 5 µg/mL | bohrium.com |
| Ajoene | Staphylococcus aureus | MIC: <20 µg/mL | bohrium.com |
| Ajoene | Escherichia coli | MIC: 100-160 µg/mL | bohrium.com |
| Ajoene | Yeasts | MIC: <20 µg/mL | bohrium.com |
| 1-methyl-3-sulfonylthio-4-aminoquinolinium chlorides | Gram-positive bacteria | MIC: 4-64 µg/mL | nih.gov |
| 1-methyl-3-sulfonylthio-4-aminoquinolinium chlorides | Gram-negative bacteria | MIC: 128-1024 µg/mL | nih.gov |
| 1-methyl-3-sulfonylthio-4-aminoquinolinium chlorides | Candida albicans | MIC: 32-128 µg/mL | nih.gov |
| Benzyl amides of 4,5-dimethylthienopyrimidines | Bacillus subtilis | Active | japsonline.com |
The primary antimicrobial mechanism of many organosulfur compounds is the chemical reaction between the sulfur atom and the sulfhydryl groups of microbial proteins and enzymes. frontiersin.orgresearchgate.net This interaction leads to the formation of irreversible disulfide bonds, which inactivates the enzymes and disrupts essential cellular processes. researchgate.net
Allicin, for example, is known to achieve its antimicrobial effect through the total and rapid inhibition of RNA synthesis. nih.gov It can also interfere with lipid synthesis and cell wall formation. researchgate.net The disulfide bond in a compound like ajoene appears to be crucial for its activity, as reducing this bond abolishes its antimicrobial effects. bohrium.com It is hypothesized that this compound could act via similar mechanisms, targeting key microbial enzymes and pathways through its reactive sulfur moiety.
In Vitro Antioxidant Properties and Radical Scavenging Activity
Sulfur-containing amino acids and their derivatives are recognized for their antioxidant capabilities. researchgate.netresearchgate.net The sulfur atom can participate in redox reactions, enabling these compounds to scavenge free radicals and reduce oxidative stress. researchgate.net In vitro assays are commonly used to evaluate these properties, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical scavenging assays, as well as ferric reducing antioxidant power (FRAP) tests. researchgate.net
For example, the amino acid cysteine demonstrates high scavenging activity against DPPH, ABTS, and superoxide (B77818) radicals. researchgate.net While methionine itself may show weak activity at room temperature, its pyrolysis derivative, 3-(methylthio)propylamine, which is structurally related to this compound, exhibits significant antioxidant activity. nih.gov This suggests that the combination of an amino group and a methylsulfhydryl group is effective for antioxidant action. nih.gov
Table 2: In Vitro Antioxidant Activity of Representative Sulfur-Containing Compounds
| Compound | Assay | Result | Source |
|---|---|---|---|
| Cysteine | DPPH Radical Scavenging | High Activity | researchgate.net |
| Cysteine | ABTS Radical Scavenging | High Activity | researchgate.net |
| Cysteine | Superoxide Radical Scavenging | High Activity | researchgate.net |
| Cysteine | Ferric Reducing Antioxidant Power (FRAP) | High Activity | researchgate.net |
| Methionine | DPPH Radical Scavenging (Room Temp) | No Activity Detected | researchgate.netnih.gov |
| Taurine | DPPH Radical Scavenging | No Activity Detected | researchgate.net |
Evaluation of In Vitro Cytotoxicity against Model Cell Lines (excluding human clinical data)
The in vitro cytotoxicity of novel compounds is a critical step in evaluating their biological activity. While no specific data exists for this compound, studies on other organosulfur and amine-containing compounds provide a framework for potential effects. Cytotoxicity is often assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test on various model cell lines.
For instance, certain organotin dithiocarbamate (B8719985) compounds have demonstrated high cytotoxicity against human leukemic cell lines such as Jurkat E6.1, HL-60, and K562, with IC50 values in the micromolar range. orientjchem.org In other studies, polymer systems showed selective action, proving cytotoxic to lung cancer cell lines (A549) while being less harmful to normal lung cell lines (BEAS-2B). nih.gov These findings underscore the importance of evaluating the cytotoxic profile of this compound against a panel of both cancerous and non-cancerous cell lines to understand its potential biological impact.
Table 3: In Vitro Cytotoxicity of Selected Compounds on Model Cell Lines
| Compound Class/Specific Compound | Cell Line | Effect/Concentration | Source |
|---|---|---|---|
| Dibutyltin(IV) (2-methoxyethyl) methyldithiocarbamate | Jurkat E6.1 (Human leukemia) | IC50: 1.30 µM | orientjchem.org |
| Dibutyltin(IV) (2-methoxyethyl) methyldithiocarbamate | HL-60 (Human leukemia) | IC50: 0.18 µM | orientjchem.org |
| Tricyclohexyltin(IV) (2-methoxyethyl) methyldithiocarbamate | Jurkat E6.1 (Human leukemia) | IC50: 0.14 µM | orientjchem.org |
| Tricyclohexyltin(IV) (2-methoxyethyl) methyldithiocarbamate | HL-60 (Human leukemia) | IC50: 0.06 µM | orientjchem.org |
| Polymer carriers with Cl- counter ions | A549 (Human lung carcinoma) | Cytotoxic Activity Observed | nih.gov |
Comparative Analysis of Biological Activity with Related Sulfur- and Nitrogen-Containing Compounds
The biological activity of this compound and its analogues is intrinsically linked to the presence and interplay of the sulfur and nitrogen functional groups. A comparative analysis with simpler, related compounds provides valuable insights into the structure-activity relationships that govern their in vitro effects. This section examines the biological activities of analogous thioethers, amines, and compounds with varied sulfur oxidation states to contextualize the potential bioactivity of this compound.
The inclusion of both a thioether and an amine moiety within the same molecule suggests a potential for multifaceted biological interactions. Thioethers are known to participate in various biological processes, including enzyme inhibition, while aliphatic amines are recognized for their antimicrobial and cytotoxic properties. The specific arrangement and nature of these groups in this compound likely modulate its biological profile.
Influence of the Thioether Moiety:
Simple dialkyl thioethers, which can be considered structural components of this compound, have been investigated for their biological activities. For instance, some studies have explored the cytotoxic effects of these compounds. While specific IC50 values for simple thioethers against a wide range of cell lines are not extensively documented in publicly available literature, related sulfur-containing compounds have shown notable activity. For example, cyclic imides with N-substituted alkyl thioether functionalities have demonstrated potent activity against various human tumor cell lines, including adenocarcinoma of the colon and glioma. These compounds were found to preferentially inhibit DNA synthesis.
The oxidation state of the sulfur atom significantly influences the biological activity. A comparative study on the cytotoxicity of sulfur mustard and its oxidized metabolites in human hepatocyte (HepG2) cells revealed that the sulfone (SMO2) and divinyl sulfone (DVS) were significantly more toxic than the parent thioether (sulfur mustard), while the sulfoxide (B87167) (SMO) showed no cytotoxic effect at the tested concentrations. This suggests that the oxidation of the thioether in compounds like this compound to a sulfone could potentially enhance its cytotoxic activity.
Conversely, in other contexts, the thioether form is more active. In a study of usnic acid derivatives as inhibitors of human tyrosyl-DNA phosphodiesterase 1 (TDP1), the general order of inhibitory activity was found to be sulfides > sulfoxides > sulfones. This highlights that the impact of sulfur oxidation is target-dependent.
Influence of the Amine Moiety:
The amine group is a critical determinant of biological activity, particularly in the context of antimicrobial effects. The structure of the amine, including the length of the alkyl chain and the nature of substituents on the nitrogen, plays a crucial role. Studies on the antimicrobial properties of alkylamines have shown that their effectiveness is dependent on the chain length, with compounds having 11 to 15 carbon atoms being the most active against both Gram-positive and Gram-negative bacteria.
For instance, a homologous series of N-alkyl betaines demonstrated that antimicrobial activity against Staphylococcus aureus and Escherichia coli increased with chain length, with the C16 derivative showing high potency with Minimum Inhibitory Concentration (MIC) values of 61 µM and 120 µM, respectively. Shorter chain amines generally exhibit lower antimicrobial activity. For example, the C8 betaine (B1666868) had significantly higher MIC values of 2.3 x 10^4 µM against S. aureus and 1.2 x 10^4 µM against E. coli.
The following interactive table provides a comparative overview of the antimicrobial activity of various nitrogen-containing compounds.
| Compound Class | Specific Compound | Organism | Biological Activity (MIC in µM) |
|---|---|---|---|
| Long-Chain Alkylamines (Betaines) | C16 Alkyl Betaine | S. aureus | 61 |
| Long-Chain Alkylamines (Betaines) | C16 Alkyl Betaine | E. coli | 120 |
| Long-Chain Alkylamines (Betaines) | C8 Alkyl Betaine | S. aureus | 23000 |
| Long-Chain Alkylamines (Betaines) | C8 Alkyl Betaine | E. coli | 12000 |
Synergistic or Modulatory Effects:
The combination of a thioether and an amine in a single molecule like this compound can lead to synergistic or modulatory effects on biological activity. The thioether group can influence the lipophilicity of the molecule, which in turn affects its ability to cross cell membranes and interact with intracellular targets. The amine group, which is likely protonated at physiological pH, will contribute to the molecule's solubility and electrostatic interactions.
The following interactive table summarizes the comparative cytotoxic activities of related sulfur-containing compounds.
| Compound Class | Specific Compound | Cell Line | Biological Effect |
|---|---|---|---|
| Thioether | Sulfur Mustard (SM) | HepG2 | Cytotoxic |
| Sulfoxide | Sulfur Mustard Sulfoxide (SMO) | HepG2 | No significant cytotoxicity |
| Sulfone | Sulfur Mustard Sulfone (SMO2) | HepG2 | Significantly more cytotoxic than SM |
| Thioether-Imide hybrid | N-substituted alkyl thioether imides | Colon adenocarcinoma, Glioma | Potent cytotoxic agents |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Methyl 4 Methylsulfanyl Butan 2 Yl Amine Analogues
Impact of the Methylsulfanyl Group on Molecular Interactions and Activity
The methylsulfanyl (-SCH₃) group is a critical determinant of the biological activity in this class of compounds. Its presence significantly influences the molecule's lipophilicity, electronic character, and steric profile, thereby affecting how it interacts with biological targets like the serotonin (B10506) transporter (SERT) and dopamine (B1211576) transporter (DAT).
Research on related compounds, such as 4-methylthioamphetamine (4-MTA), demonstrates that the methylthio substituent plays a pivotal role. nih.govresearchgate.net The sulfur atom can engage in various non-covalent interactions, including hydrogen bonds and van der Waals forces, which stabilize the ligand-receptor complex. mdpi.com The size and lipophilicity of this group are crucial; studies on analogues where the methyl group is replaced by larger alkyl groups (e.g., ethyl) show altered pharmacological profiles. nih.govbohrium.com For instance, increasing the size of the alkylthio group can shift the selectivity of the compound from one monoamine transporter to another. nih.gov
Furthermore, the polar surface area (PSA) is a key factor. Studies on other bioactive molecules containing a methylsulfinyl group (a close analogue) found that substitution of this group with a less polar methylsulfanyl group attenuated inhibitory activity, highlighting the importance of the sulfur-containing moiety's electronic properties for potent biological action. nih.gov In essence, the methylsulfanyl group is not merely a passive structural element but an active participant in molecular recognition and the modulation of activity.
Table 1: Influence of Sulfur Moiety Modification on Biological Activity| Analogue Structure | Modification | Effect on Activity/Selectivity | Reference |
|---|---|---|---|
| 4-Methyl thioamphetamine (4-MTA) | Baseline (-SCH₃) | Potent SERT/DAT ligand, MAO-A inhibitor | nih.gov |
| 4-Ethyl thioamphetamine (ETA) | Increased alkyl chain length (-SCH₂CH₃) | Modulated pharmacological and safety profiles compared to 4-MTA | nih.govbohrium.com |
| Analogue with Methylsulfinyl group (-SOCH₃) | Oxidation of sulfur | Potent biological activity, linked to higher polar surface area | nih.gov |
Role of the Amine Moiety in Biological Recognition and Reactivity
The amine moiety is fundamental to the pharmacological action of this class of compounds, serving as the primary site for interaction with monoamine transporters. nih.gov The nitrogen atom, typically protonated at physiological pH, forms a crucial ionic bond with a conserved aspartate residue in the binding pocket of transporters like DAT and SERT. nih.gov This interaction is a primary anchor for the ligand.
The degree of substitution on the nitrogen atom (i.e., primary, secondary, or tertiary amine) significantly impacts binding affinity and functional activity. For Methyl[4-(methylsulfanyl)butan-2-yl]amine, the N-methyl group makes it a secondary amine. Structure-activity relationship studies on related amphetamine derivatives consistently show that N-alkylation alters potency and selectivity. mdpi.com For example, converting a primary amine to a secondary amine (e.g., amphetamine to methamphetamine) can enhance its activity at certain transporters. However, further increasing the steric bulk with larger N-alkyl groups, such as N-ethyl or N,N-dimethyl, can lead to a decrease in affinity for some receptors while potentially increasing it for others. mdpi.com The biological activity is therefore highly sensitive to the steric and electronic environment around the nitrogen atom. researchgate.net
Table 2: Effect of N-Substitution on Transporter Affinity| Compound Class | Amine Moiety | General Impact on SERT/NET Affinity | Reference |
|---|---|---|---|
| Amphetamine Analogues | Primary Amine (-NH₂) | Baseline affinity | mdpi.com |
| Amphetamine Analogues | Secondary Amine (-NHCH₃) | Often increased affinity/potency | mdpi.com |
| Amphetamine Analogues | Dimethylamine (-N(CH₃)₂) | High affinity for SERT, but may lose affinity for other receptors | mdpi.com |
| Amphetamine Analogues | Diethylamine (-N(CH₂CH₃)₂) | Moderate affinity for NET, but may lose affinity for other receptors | mdpi.com |
Influence of Chiral Centers on Biological Activity and Stereoselectivity
This compound is a chiral molecule, with a stereocenter at the second carbon of the butane (B89635) chain. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. nih.gov This stereoselectivity arises because biological targets, such as receptors and transporters, are themselves chiral and will interact differently with each enantiomer.
For amphetamine and its derivatives, the (S)-enantiomer is typically more potent as a central nervous system stimulant than the (R)-enantiomer. This difference in activity is attributed to a better fit of the (S)-enantiomer into the binding pocket of the target proteins. The three-dimensional arrangement of the substituents around the chiral center dictates the optimal orientation for binding. Computational studies have confirmed that even small energy differences exist between the binding of R and S enantiomers to host molecules, underscoring the importance of stereochemistry in molecular recognition. mdpi.com Therefore, the biological profile of this compound is expected to be highly dependent on its stereochemistry, with one enantiomer likely being significantly more active than the other.
Design Principles for Modulating Reactivity and In Vitro Biological Profiles
Modulating the reactivity and biological profile of lead compounds like this compound involves strategic structural modifications based on established medicinal chemistry principles. Bioisosterism, the replacement of one functional group with another that has similar physicochemical properties, is a key strategy. nih.gov
Key design principles include:
Modifying the Sulfur Group: Altering the oxidation state of the sulfur (e.g., to a sulfoxide (B87167) or sulfone) or replacing the S-methyl group with other bioisosteres can fine-tune the compound's polarity, metabolic stability, and binding interactions. nih.gov
Varying N-Alkyl Substituents: Systematically changing the substituents on the amine nitrogen can alter the compound's basicity (pKa) and steric profile, thereby modulating its selectivity and affinity for different monoamine transporters. mdpi.com
Altering the Alkyl Chain: Modifying the length or rigidity of the butane backbone can change the spatial relationship between the crucial amine and methylsulfanyl groups, potentially optimizing their interaction with the target's binding site.
Ring Substitutions (in aromatic analogues): In related aromatic compounds like 4-MTA, adding electron-withdrawing or electron-donating groups to the phenyl ring can drastically alter electronic distribution and, consequently, binding affinity and functional activity. mdpi.com
These modifications aim to optimize the compound's interaction with its target, improve its pharmacokinetic properties, and reduce off-target effects.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For classes of compounds like substituted amphetamines and cathinones, QSAR studies have been instrumental in understanding the key molecular properties that drive their interaction with monoamine transporters. researchgate.net
These models typically use molecular descriptors such as:
Electronic properties: Net atomic charges, dipole moments, and energies of molecular orbitals (e.g., HOMO/LUMO). researchgate.net
Steric parameters: Molecular volume, surface area, and specific substituent size parameters.
Hydrophobicity: The partition coefficient (logP), which describes the compound's lipophilicity.
For methcathinone (B1676376) analogues, QSAR studies have revealed that small substituents at the 4-position of the phenyl ring favor activity at the dopamine transporter (DAT), whereas larger, more hydrophobic substituents shift the selectivity towards the serotonin transporter (SERT). nih.gov Similar models could be developed for this compound analogues to predict their potency and selectivity, thereby guiding the synthesis of new compounds with desired biological profiles and accelerating the drug discovery process.
Advanced Applications of Methyl 4 Methylsulfanyl Butan 2 Yl Amine in Synthetic Chemistry
Methyl[4-(methylsulfanyl)butan-2-yl]amine as a Key Intermediate in Multi-Step Syntheses
Thioethers and amines are foundational components in the synthesis of numerous organic compounds, including pharmaceuticals and biologically active molecules. researchgate.netcornell.edu Compounds structurally related to this compound serve as crucial building blocks in multi-step synthetic sequences. researchgate.netresearchgate.net The dual functionality of an amine and a thioether allows for sequential or orthogonal chemical modifications.
For instance, the amine group can be readily acylated, alkylated, or used in reductive amination procedures to build more complex molecular architectures. masterorganicchemistry.com Simultaneously, the thioether group can be oxidized to sulfoxides or sulfones, which are themselves important functional groups in medicinal chemistry and can also act as leaving groups in certain substitution reactions. masterorganicchemistry.comacsgcipr.org The stereocenter at the second carbon of the butane (B89635) chain introduces chirality, making this compound a valuable intermediate for the asymmetric synthesis of enantiomerically pure target molecules.
A general representation of its role as an intermediate is outlined in the table below:
| Reaction Type | Functional Group Involved | Potential Transformation |
| Acylation | Amine | Formation of amides |
| Alkylation | Amine | Formation of tertiary amines |
| Reductive Amination | Amine | Coupling with aldehydes/ketones |
| Oxidation | Thioether | Formation of sulfoxides/sulfones |
These transformations are fundamental in constructing the carbon-nitrogen and carbon-sulfur bonds that form the backbone of many complex organic molecules. acsgcipr.org
Construction of Complex Heterocyclic Systems Utilizing the Amine Moiety
The amine functionality within this compound is a key reactive site for the construction of nitrogen-containing heterocyclic systems. amazonaws.com Heterocycles are core structures in a vast array of pharmaceuticals and agrochemicals. The secondary amine can participate in various cyclization reactions to form rings of different sizes.
For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of five, six, or seven-membered rings. Intramolecular cyclization strategies, where the thioether or another part of the molecule is functionalized to react with the amine, can also be envisioned. The synthesis of substituted triazoles and pyrimidines often involves amine precursors. researchgate.netchebanov.org
The table below summarizes some of the heterocyclic systems that could potentially be synthesized using an amine of this nature:
| Heterocyclic System | Potential Synthetic Precursors |
| Pyrrolidines | 1,4-dihalides or dielectrophiles |
| Piperidines | 1,5-dihalides or dielectrophiles |
| Azepanes | 1,6-dihalides or dielectrophiles |
| Pyrazoles | Hydrazine (B178648) derivatives and 1,3-dicarbonyls |
| Pyrimidines | Amidines and 1,3-dicarbonyls |
The specific reaction pathways would be highly dependent on the other reagents and conditions employed, but the amine moiety provides a critical nucleophilic handle for initiating these ring-forming reactions.
Development of Chiral Catalysts and Ligands Incorporating the Butan-2-yl Amine Structure
The chiral nature of this compound makes its core structure, a butan-2-yl amine, a valuable scaffold for the development of chiral ligands and catalysts for asymmetric synthesis. Chiral thioether-amine compounds have been successfully employed as ligands in transition-metal-catalyzed reactions, such as asymmetric allylic alkylations and hydrogenations. researchgate.net
The nitrogen and sulfur atoms can act as a bidentate ligand, coordinating to a metal center and creating a chiral environment that can induce enantioselectivity in a chemical transformation. The stereochemistry at the C2 position of the butane chain is crucial for determining the facial selectivity of the catalyzed reaction.
Below is a table of potential applications for ligands derived from this structural class:
| Catalytic Reaction | Metal Center | Role of Ligand |
| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | Inducing enantioselectivity |
| Asymmetric Allylic Alkylation | Palladium, Iridium | Controlling stereochemistry of C-C bond formation |
| Asymmetric Cyclopropanation | Rhodium, Copper | Directing stereochemical outcome |
| Asymmetric C-H Activation | Palladium, Rhodium | Enantioselective functionalization of C-H bonds |
The modular synthesis of such ligands allows for the tuning of their steric and electronic properties by modifying the substituents on the nitrogen and sulfur atoms, thereby optimizing their performance in a specific catalytic reaction. researchgate.net
Use in Fragment-Based Drug Discovery (FBDD) as a Scaffold Component
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds in drug development. mdpi.comresearchgate.net This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Promising fragments are then optimized and grown into more potent drug candidates.
The utility of this scaffold in FBDD can be summarized as follows:
| Feature | Relevance to FBDD |
| Low Molecular Weight | Adherence to the "Rule of Three" for fragments |
| Amine Group | Potential for hydrogen bonding and salt bridge formation |
| Thioether Group | Lipophilic interactions and potential hydrogen bonding |
| Chirality | Provides 3D structural diversity for probing chiral binding pockets |
| Synthetic Tractability | Allows for straightforward chemical elaboration ("fragment growing") |
Once a fragment containing this scaffold is identified as a binder to a protein target, synthetic chemists can elaborate the structure by adding substituents at the amine or other positions to improve binding affinity and selectivity, without initially disclosing specific drug candidates. tue.nl
Emerging Research Trends and Future Perspectives for Methyl 4 Methylsulfanyl Butan 2 Yl Amine
Integration with Flow Chemistry for Continuous Synthesis
The synthesis of complex molecules is increasingly benefiting from the adoption of continuous-flow chemistry. mdpi.com This approach offers significant advantages over traditional batch synthesis, including enhanced control over reaction parameters, improved safety, and greater efficiency. flinders.edu.au For the synthesis of Methyl[4-(methylsulfanyl)butan-2-yl]amine and its derivatives, flow chemistry presents an opportunity to precisely manage reaction conditions such as temperature, pressure, and mixing, which can be crucial for optimizing yield and minimizing byproduct formation. flinders.edu.au
The multi-step nature of amine synthesis can be streamlined by integrating sequential reactions into a single, continuous flow system. mdpi.com This methodology allows for the generation and immediate use of potentially unstable intermediates, avoiding the need for isolation and purification at each step. mdpi.com The ability to rapidly heat and cool reaction mixtures in microreactors is a key benefit of continuous flow, enabling transformations that are difficult to control in large-scale batch reactors. flinders.edu.au Researchers are exploring the translation of established synthetic routes for similar amines into continuous-flow processes to enable rapid and efficient production.
Advanced Spectroscopic Characterization Techniques
While basic spectroscopic methods confirm the identity of this compound, advanced techniques are crucial for unambiguous structural elucidation and stereochemical assignment. High-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are at the forefront of this characterization.
High-Resolution NMR Spectroscopy: Multi-dimensional NMR techniques are essential for mapping the precise connectivity of the molecule.
¹H NMR: Would be used to identify the chemical environment of all protons in the molecule, including the distinct signals for the N-methyl, S-methyl, methylene (B1212753) (CH2), and methine (CH) groups.
¹³C NMR: Provides information on the carbon skeleton of the molecule.
2D NMR (COSY, HSQC, HMBC): These techniques are employed to establish correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), confirming the exact bonding arrangement and distinguishing between isomers. For example, HMBC can show long-range correlations between the protons of the methyl groups and their neighboring carbons, solidifying the structural assignment.
High-Resolution Mass Spectrometry (HRMS): HRMS techniques, such as Time-of-Flight (TOF) or Orbitrap MS, provide an extremely accurate mass measurement, allowing for the determination of the elemental formula. This is a critical step in confirming the identity of a newly synthesized compound. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and the resulting fragmentation pattern provides a "fingerprint" that further confirms the structure. For instance, characteristic losses of methyl or methylsulfanyl groups would be expected and can be diagnostic for the compound's structure. researchgate.net
| Technique | Purpose | Expected Information for this compound |
|---|---|---|
| High-Resolution ¹H NMR | Identifies proton environments | Distinct signals for CH₃-N, CH₃-S, CH₂ groups, and the chiral CH proton |
| High-Resolution ¹³C NMR | Maps the carbon skeleton | Unique signals for each of the five carbon atoms in the molecule |
| 2D NMR (e.g., COSY, HSQC) | Determines atomic connectivity | Correlation peaks confirming the -CH(NHCH₃)-CH₂-CH₂-S-CH₃ backbone |
| High-Resolution MS (HRMS) | Determines exact mass and elemental formula | Precise mass measurement corresponding to the formula C₆H₁₅NS |
| Tandem MS (MS/MS) | Provides structural information from fragmentation | Characteristic fragmentation patterns, including loss of methyl and thio-methyl groups |
Potential in Biocatalysis and Chemo-Enzymatic Approaches
The demand for enantiomerically pure chiral amines has driven the development of biocatalytic and chemo-enzymatic synthetic methods. researchgate.netmdpi.com These approaches utilize enzymes to perform highly selective chemical transformations, often under mild, environmentally friendly conditions. researchgate.net
For the synthesis of this compound, enzymes such as ω-transaminases are of significant interest. researchgate.net These enzymes can catalyze the asymmetric amination of a corresponding ketone precursor, 4-(methylsulfanyl)butan-2-one, to produce a chiral amine with high enantiomeric excess. researchgate.netmdpi.com This method avoids the use of heavy metal catalysts often employed in traditional chemical synthesis. mdpi.com
Chemo-enzymatic strategies, which combine enzymatic steps with conventional chemical reactions, offer a powerful toolkit for building complex molecules. researchgate.netresearchgate.net A potential route could involve the enzymatic synthesis of a chiral amine intermediate, which is then chemically modified, for example, through N-methylation, to yield the final product. The integration of enzymatic cascade reactions, where multiple enzymatic steps are performed in a single pot, represents a frontier in efficient and green synthesis of valuable amines. researchgate.net
Exploration in New Materials Science Contexts
The functional groups present in this compound—a secondary amine and a thioether—make it an interesting building block for materials science. Both amine and sulfur-containing compounds are known to have applications in the development of new materials. thegoodscentscompany.comthegoodscentscompany.com
The amine group can serve as a reactive site for polymerization or as a linking unit in the formation of larger supramolecular structures. The thioether group, with its sulfur atom, can act as a ligand for coordinating with metal ions. This coordination capability is fundamental to the design of metal-organic frameworks (MOFs) and other coordination polymers. The exploration of this compound in materials science is focused on its potential role as a monomer or a modifying agent to create novel materials.
Development of Green Chemistry Approaches for Synthesis and Derivatization
Modern chemical synthesis places a strong emphasis on the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. The development of green approaches for the synthesis and derivatization of this compound is an active area of research.
Key strategies include:
Biocatalysis: As discussed previously, the use of enzymes operates under mild conditions (neutral pH, room temperature) in aqueous media, representing a significant green alternative to conventional organic synthesis. mdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.
Alternative Solvents: Moving away from hazardous organic solvents towards greener alternatives like water, supercritical fluids, or ionic liquids.
Catalysis: The use of catalytic amounts of reagents (including biocatalysts or metal catalysts) is preferred over stoichiometric reagents to reduce waste. purdue.edu
Researchers are investigating novel protocols that leverage these principles, such as one-pot syntheses that reduce the number of workup and purification steps, thereby saving energy and reducing solvent use. purdue.edu
Q & A
Basic: What are the optimized synthetic routes for Methyl[4-(methylsulfanyl)butan-2-yl]amine, and how can reaction conditions influence yield?
Methodological Answer:
Synthetic pathways for this compound often involve nucleophilic substitution or amine-exchange reactions. For example, analogous sulfanyl-containing amines (e.g., triazine derivatives) undergo amine-exchange reactions with amino acids or alkylamines under controlled pH and temperature . Key parameters include:
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group.
- Catalysis: Acidic or basic conditions can accelerate reaction rates.
- Temperature: Elevated temperatures (60–80°C) improve kinetics but may risk side reactions like oxidation of the methylsulfanyl group.
Reference synthetic protocols for structurally similar compounds (e.g., ethylsulfanyl-propan-2-amine derivatives) suggest yields >70% under inert atmospheres to prevent sulfur oxidation .
Basic: How can X-ray crystallography and spectroscopic methods resolve the molecular structure of this compound?
Methodological Answer:
- X-ray Crystallography:
- Spectroscopy:
Advanced: How does the methylsulfanyl group influence the compound’s reactivity in nucleophilic or redox reactions?
Methodological Answer:
The sulfur atom in the methylsulfanyl group acts as a soft nucleophile, participating in:
- Redox Reactions: Susceptibility to oxidation (e.g., forming sulfoxides) under mild oxidizing agents (HO, O). Monitor via HPLC-MS to track degradation products.
- Nucleophilic Substitution: The sulfur’s lone pairs enhance leaving-group ability in SN2 reactions. Computational studies (DFT) can predict activation energies for such pathways.
Comparative studies on ethylsulfanyl analogs show reduced redox stability compared to methylsulfanyl derivatives, highlighting steric and electronic effects .
Advanced: What strategies are effective for resolving enantiomers of this compound?
Methodological Answer:
- Crystallographic Chirality Analysis:
- Chromatography:
- Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC achieve baseline separation.
- Optimize mobile phase (e.g., hexane/isopropanol) to resolve enantiomers with ΔR >1.5 min.
Advanced: How can computational modeling predict biological interactions of this compound?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with sulfur-binding enzymes (e.g., methionine adenosyltransferase).
- MD Simulations: Analyze stability of ligand-receptor complexes (GROMACS, AMBER) with explicit solvent models.
- QSAR: Correlate methylsulfanyl group’s hydrophobicity (logP) with bioactivity. For example, derivatives with longer sulfanyl chains show reduced cell viability in MCF-7 cancer models .
Advanced: How to address contradictions in spectroscopic vs. crystallographic data for this compound?
Methodological Answer:
- Data Reconciliation Workflow:
- Case Study: Discrepancies in bond lengths (e.g., C-S vs. C-N) may arise from dynamic disorder in crystals, resolved via low-temperature (100 K) XRD .
Basic: What analytical techniques are critical for purity assessment of this compound?
Methodological Answer:
- HPLC-PDA: Use C18 columns with UV detection at 254 nm (sulfur chromophore).
- Elemental Analysis: Confirm %C, %H, %N, and %S (±0.3% deviation from theoretical).
- TGA-DSC: Monitor thermal decomposition (onset ~200°C for sulfanyl-containing amines) to detect impurities .
Advanced: What are the challenges in synthesizing isotopically labeled analogs of this compound for tracer studies?
Methodological Answer:
- Isotope Incorporation:
- Use C-labeled methyl iodide or S-enriched methionine precursors.
- Optimize reaction stoichiometry to minimize isotopic dilution.
- Analytical Validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
